1-(3-Methylbutyl)piperazine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

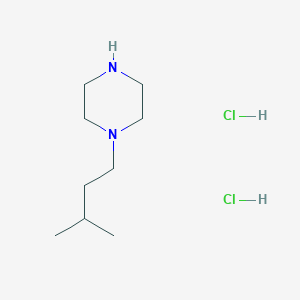

1-(3-Methylbutyl)piperazine dihydrochloride is a chemical compound with the molecular formula C9H20N2•2HCl and a molecular weight of 229.19 . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is characterized by the presence of a piperazine ring substituted with a 3-methylbutyl group, and it is typically available as a dihydrochloride salt.

準備方法

The synthesis of 1-(3-Methylbutyl)piperazine dihydrochloride involves the reaction of piperazine with 3-methylbutyl chloride under appropriate conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its dihydrochloride salt form . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

1-(3-Methylbutyl)piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that piperazine derivatives exhibit promising antimicrobial properties. A study focused on synthesizing various piperazine analogs, including 1-(3-Methylbutyl)piperazine dihydrochloride, highlighted their efficacy against resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Antimalarial Properties

Another critical application is in the development of antimalarial agents. Compounds structurally related to piperazine have shown activity against Plasmodium falciparum, particularly in strains resistant to conventional treatments. The incorporation of a 3-methylbutyl group has been linked to enhanced bioactivity, making it a candidate for further development in antimalarial therapies .

Pharmacological Research

Antidepressant Effects

Piperazine derivatives have been explored for their potential antidepressant effects. Studies indicate that modifications in the piperazine structure can enhance serotonin receptor affinity, which may lead to improved mood regulation. The specific effects of this compound on neurotransmitter systems warrant further investigation to establish its therapeutic viability .

Analgesic Properties

Research into the analgesic properties of piperazine compounds has also gained traction. Preliminary studies suggest that this compound may possess pain-relieving qualities, potentially through interactions with opioid receptors or modulation of pain pathways in the central nervous system .

Analytical Applications

Detection Methods in Toxicology

The compound has been utilized in the development of rapid detection methods for piperazine derivatives in biological samples. Utilizing liquid chromatography-mass spectrometry (LC-MS), researchers have successfully identified and quantified this compound in urine and serum samples, aiding in toxicological assessments related to drug abuse .

Case Studies

作用機序

The mechanism of action of 1-(3-Methylbutyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring allows for hydrogen bonding and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and context of use .

類似化合物との比較

1-(3-Methylbutyl)piperazine dihydrochloride can be compared with other piperazine derivatives, such as:

1-(2,3,4-Trimethoxybenzyl)piperazine: Known for its use in the treatment of angina pectoris.

1-(1-Methylpiperidin-4-yl)piperazine: Commonly used in the synthesis of pharmaceuticals.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Utilized as a coupling reagent in peptide synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications .

生物活性

1-(3-Methylbutyl)piperazine dihydrochloride is a synthetic compound derived from piperazine, characterized by its unique 3-methylbutyl side chain. This compound has garnered attention for its potential biological activities, particularly in pharmacology and neuropharmacology. Understanding its biological activity is crucial for its application in drug discovery and therapeutic development.

- Molecular Formula : C9H22Cl2N2

- Molecular Weight : 229.19 g/mol

The compound features a piperazine ring, which is known for its ability to interact with various biological targets, including neurotransmitter receptors.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The piperazine structure allows for hydrogen bonding and other interactions that can modulate the activity of these targets, leading to various pharmacological effects.

Biological Activities

This compound has been studied for several biological activities:

- Neuropharmacological Effects : Research indicates that piperazine derivatives can interact with neurotransmitter systems, potentially influencing mood and cognitive functions. This compound may exhibit effects on dopamine and serotonin receptors, which are critical in mood regulation and psychiatric disorders.

- Antiviral and Anticancer Properties : Preliminary studies suggest that derivatives of piperazine may possess antiviral and anticancer activities. These properties are attributed to their ability to interfere with specific cellular pathways involved in viral replication and cancer cell proliferation.

- Enzyme Interaction : The compound has been utilized in studies focusing on enzyme activity, revealing its potential as a tool for understanding biochemical processes within cells.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit certain enzyme activities, suggesting a role in modulating metabolic pathways. For instance, it has shown potential in inhibiting protein-protein interactions relevant to cancer biology .

- Cell Line Studies : Growth inhibition assays conducted on various cancer cell lines have indicated that certain piperazine derivatives exhibit cytotoxic effects. While specific data on this compound is limited, related compounds have shown promising results against pancreatic cancer cell lines .

Data Table: Comparative Biological Activity of Piperazine Derivatives

| Compound Name | Biological Activity | Targeted Pathway/Mechanism |

|---|---|---|

| This compound | Neuropharmacological effects | Dopamine/Serotonin Receptors |

| 1-(4-Methylphenyl)piperazine dihydrochloride | Antidepressant properties | Serotonin Reuptake Inhibition |

| 1-(2-Ethoxyethyl)piperazine | Enhanced solubility | Drug formulation applications |

| Novel Piperazine-Triazole Compounds | Cytotoxicity against cancer cells | Disruption of protein-protein interactions |

Case Studies

Several case studies have explored the pharmacological potential of piperazine derivatives, including:

- Anticancer Activity : A study evaluating a library of piperazine derivatives found that modifications to the piperazine structure could enhance cytotoxicity against specific cancer cell lines. While direct studies on this compound are sparse, similar compounds have shown significant activity against pancreatic cancer cells .

- Neuropharmacology : Investigations into the neuropharmacological effects of piperazines suggest that these compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for mood disorders. The unique side chain of 1-(3-Methylbutyl)piperazine may influence its receptor binding affinity compared to other derivatives.

特性

IUPAC Name |

1-(3-methylbutyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-9(2)3-6-11-7-4-10-5-8-11;;/h9-10H,3-8H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZGACXHLZBUTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CCNCC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。